molecular formula C20H22N4O3S B2433526 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1796990-12-9

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2433526
CAS No.: 1796990-12-9
M. Wt: 398.48
InChI Key: AZRGFFFFOKUQKM-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide and its derivatives have been explored for their antitumor activity. A study on substituted indazole derivatives, which share a structural resemblance, showed that some synthesized compounds exhibited significant antiproliferative activity against human tumor cell lines, including A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma). These compounds were found to induce apoptosis in a dose-dependent manner and cause an arrest of cells in the G2/M phase of the cell cycle, which is typical of tubulin interacting agents. However, the study suggests a potential different behavior between the active compounds in their interaction with the microtubule network (Abbassi et al., 2014).

Reactivity in Palladium-Catalyzed Arylations

The reactivity of pyrazole derivatives bearing a cyclopropyl group at the C3-position, which is structurally related to the compound of interest, has been investigated in palladium-catalyzed direct arylation reactions. These derivatives were successfully employed in couplings that afforded regioselectively C4-arylated pyrazoles without decomposition of the cyclopropyl unit. This study highlights the potential of such derivatives in the synthesis of complex molecules, which could have applications in pharmaceutical research and development (Sidhom et al., 2018).

Molecular Docking Studies for Drug Development

Molecular docking studies have been performed on derivatives containing the sulfonamide moiety to assess their potential as Cyclooxygenase (COX-2) inhibitors, which are relevant in the development of anti-inflammatory drugs. Such studies aid in understanding the molecular interactions at the atomic level and help in the design of more effective drugs with specific target actions (Hassan, 2014).

Cytotoxicity and Enzyme Inhibition

A series of new benzenesulfonamides, structurally related to the compound , were synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, which could be crucial for further anti-tumor activity studies. Moreover, these sulfonamides strongly inhibited human cytosolic isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions where enzyme inhibition is beneficial (Gul et al., 2016).

Anticancer and Radiosensitizing Evaluation

Further exploration into the novel series of sulfonamide derivatives has demonstrated their efficacy in in-vitro anticancer activity against human tumor liver cell lines (HEPG-2), showcasing the potential of these compounds as anticancer agents. Additionally, some compounds exhibited the ability to enhance the cell-killing effect of γ-radiation, suggesting their use as radiosensitizers in cancer treatment (Ghorab et al., 2015).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-27-16-7-9-17(10-8-16)28(25,26)22-12-13-24-20(15-5-6-15)14-19(23-24)18-4-2-3-11-21-18/h2-4,7-11,14-15,22H,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRGFFFFOKUQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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